N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide
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Overview
Description
N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by the presence of a thiazole ring, which is known for its bioactive properties, and a benzamide group, which contributes to its stability and reactivity.
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been reported to exhibit antibacterial and anti-inflammatory activities, suggesting that they may target bacterial cells and inflammatory pathways.
Mode of Action
Thiazole derivatives have been reported to exhibit antibacterial activity . These molecules are investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine . The antibacterial behavior of the drug–peptide complex indicates a distinctive mode of action .
Biochemical Pathways
Thiazole derivatives have been reported to exhibit anti-inflammatory properties . The key mechanism of action of anti-inflammatory drugs involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Pharmacokinetics
In silico studies of similar compounds have indicated good oral bioavailability .
Result of Action
Thiazole derivatives have been reported to exhibit antibacterial and anti-inflammatory activities, suggesting that they may have a significant impact on bacterial cells and inflammatory pathways.
Biochemical Analysis
Biochemical Properties
These interactions can lead to various biochemical reactions, contributing to their potential biological activities .
Cellular Effects
Thiazole derivatives have been reported to exhibit antimicrobial and anti-inflammatory activities, suggesting that they may influence cell function . They may impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, suggesting that they may be involved in various metabolic pathways .
Transport and Distribution
Thiazole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Thiazole derivatives may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the coupling reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted thiazole derivatives.
Scientific Research Applications
N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Comparison with Similar Compounds
N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide can be compared with other similar compounds, such as:
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide
These compounds share structural similarities with this compound but differ in their specific substituents and functional groups, which can influence their biological activities and applications
Properties
IUPAC Name |
N-[(4,5-diphenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3OS2/c27-21(18-14-8-3-9-15-18)25-22(28)26-23-24-19(16-10-4-1-5-11-16)20(29-23)17-12-6-2-7-13-17/h1-15H,(H2,24,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYUTQCAEPITCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=S)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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